

Hexafluoropropene CAS number and identifiers

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Compound of Interest

Compound Name: Hexafluoropropene

Cat. No.: B089477

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An In-Depth Technical Guide to **Hexafluoropropene**: Identifiers, Properties, and Applications for the Modern Researcher

Hexafluoropropene (HFP), a fluorinated analog of propylene, stands as a cornerstone in the synthesis of advanced materials and specialty chemicals. For researchers, scientists, and professionals in drug development, a comprehensive understanding of this versatile building block is paramount. This guide provides an in-depth exploration of **Hexafluoropropene**, moving beyond surface-level data to explain the causality behind its synthesis, reactions, and applications, grounded in authoritative sources.

Core Identification of Hexafluoropropene

Precise identification is the foundation of all chemical research and regulatory compliance.

Hexafluoropropene is cataloged under numerous identifiers across various chemical databases and regulatory bodies. The Chemical Abstracts Service (CAS) has assigned it the number 116-15-4.^{[1][2][3]} This unique numerical identifier is the most common and unambiguous way to reference the substance in scientific literature and supply chains.

For clarity and comprehensive documentation, its primary identifiers are summarized below.

Identifier	Value
CAS Number	116-15-4[1][2][3][4][5][6]
IUPAC Name	1,1,2,3,3,3-hexafluoroprop-1-ene[3]
Molecular Formula	C ₃ F ₆ [2][3][6]
Molecular Weight	150.02 g/mol [5][6]
EC Number	204-127-4[3][4][5]
UN Number	1858[3][7]
InChI	InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9[2][3]
InChIKey	HCDGVLDPFQMKDK-UHFFFAOYSA-N[2][3]
Canonical SMILES	C(=C(F)F)(C(F)(F)F)F[3]
Synonyms	Hexafluoropropylene, Perfluoropropene, Perfluoropropylene[2][3]

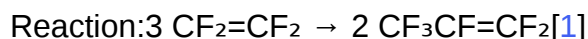
Physicochemical Characteristics

Hexafluoropropene is a colorless and odorless gas under standard conditions.[8][9][10] Its physical properties are dictated by the strong electronegativity of the fluorine atoms, which results in a non-polar molecule with weak intermolecular forces. This explains its low boiling point and existence as a gas at room temperature. It is non-flammable but can act as an asphyxiant by displacing air.[9][10]

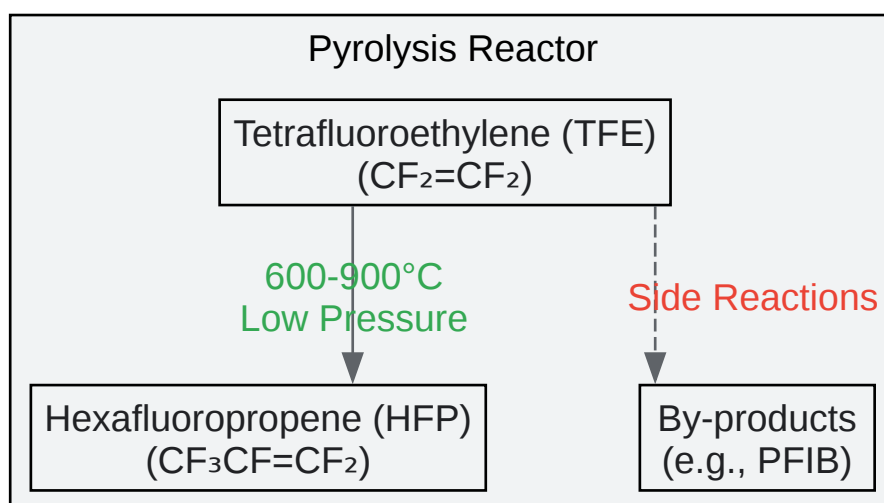
Property	Value	Source(s)
Appearance	Colorless, odorless gas	[8][9][10][11]
Boiling Point	-28 °C to -29.6 °C	[2][5]
Melting Point	-153 °C to -156.5 °C	[2]
Liquid Density	1332 kg/m ³ (at 20 °C)	[5]
Solubility	Slightly soluble in water; soluble in organic solvents	[8][11]
Vapor Pressure	690 kPa (at 25 °C)	[5]
Flammability	Non-flammable gas	[1][5][10]

Synthesis and Industrial Production

The primary industrial route for synthesizing **Hexafluoropropene** is through the pyrolysis of tetrafluoroethylene (TFE).[1][6] This high-temperature process is typically conducted between 600 and 900°C.[6]



The rationale for these harsh conditions lies in the high bond energy of the C-F bonds and the C=C double bond in TFE. The thermal energy supplied is sufficient to induce bond cleavage and rearrangement, leading to the formation of the more stable HFP molecule. To enhance the yield and minimize the formation of by-products like the highly toxic perfluoroisobutylene (PFIB), the reaction is often carried out at low partial pressures, achieved either by operating under reduced pressure or by using an inert diluent like steam.[6] Other manufacturing methods include the pyrolysis of chlorodifluoromethane.[1][3]



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Caption: Industrial pyrolysis of TFE to produce HFP.

Key Reactions and Applications in Development

HFP's reactivity is centered around its carbon-carbon double bond, making it a valuable monomer and intermediate for synthesizing a wide array of fluorinated compounds.[8][10][12]

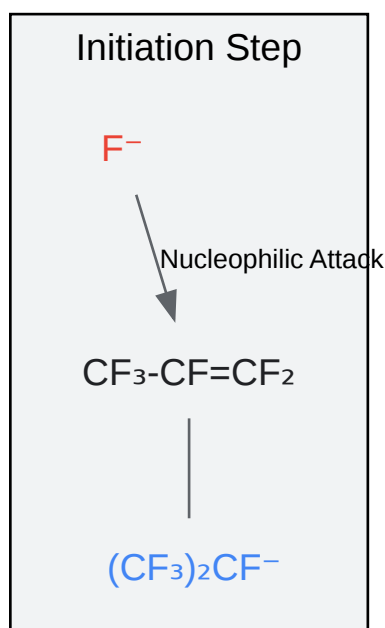
Polymerization and Copolymerization

HFP is a crucial monomer for producing high-performance fluoropolymers and fluoroelastomers.

- **Fluorinated Ethylene Propylene (FEP):** Copolymerization of HFP with tetrafluoroethylene (TFE) yields FEP, a melt-processible thermoplastic with excellent chemical inertness and thermal stability.[12]
- **Fluoroelastomers (FKM):** HFP is copolymerized with vinylidene fluoride (VDF) and sometimes TFE to produce fluoroelastomers (e.g., Viton™).[12] These materials are indispensable for sealing applications in aggressive chemical and high-temperature environments.

Synthesis of Key Intermediates

- Hexafluoropropylene Oxide (HFPO): The epoxidation of HFP yields HFPO, a critical intermediate in fluorine chemistry.[13] This reaction can be performed via gas-phase direct epoxidation using molecular oxygen over a catalyst.[13] HFPO is the building block for producing per- and polyfluoroalkyl substances (PFAS) like perfluoropolyethers (PFPE) and other functional fluids.
- HFP Trimers (C_9F_{18}): HFP undergoes fluoride-initiated anionic oligomerization to produce trimers.[14] These perfluorinated compounds are valued for their exceptional thermal stability and chemical inertness, finding use as heat transfer fluids and dielectric fluids.[14] The mechanism is initiated by a nucleophilic attack of a fluoride ion (F^-) on the HFP monomer. [14]



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Caption: Nucleophilic attack by a fluoride ion initiates HFP oligomerization.

Experimental Protocol: Fluoride-Initiated Synthesis of HFP Trimers

This protocol outlines a generalized procedure for the anionic oligomerization of HFP, a foundational technique for producing perfluorinated fluids.

Objective: To synthesize HFP trimers via fluoride-initiated anionic oligomerization.

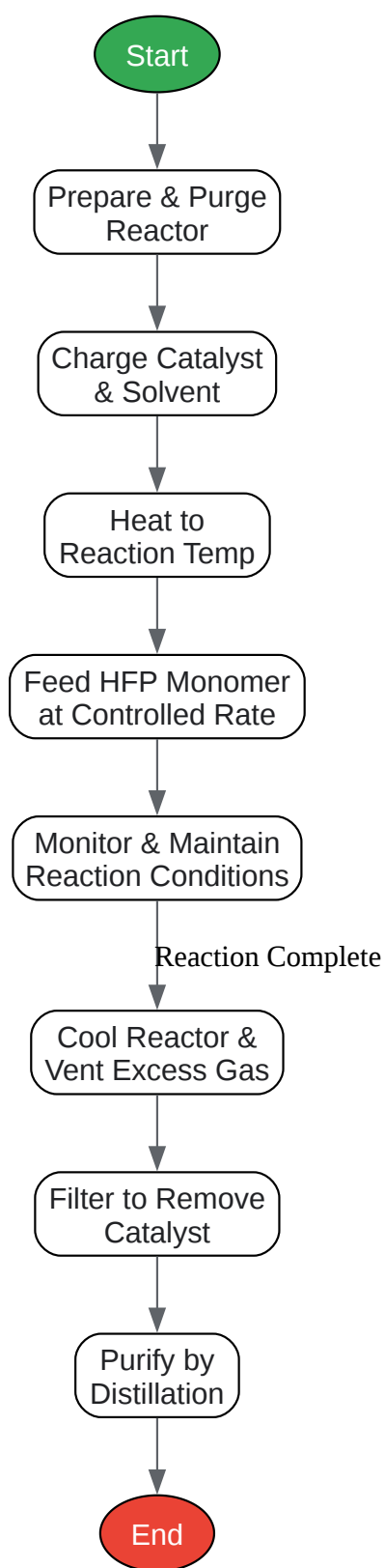
Materials:

- **Hexafluoropropene** (HFP) monomer
- Catalyst: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
- Solvent: Aprotic polar solvent (e.g., diglyme, tetraglyme)
- High-pressure autoclave reactor equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet ports.

Methodology:

- **Reactor Preparation:** Ensure the reactor is scrupulously clean and dry. Purge the reactor with an inert gas (e.g., Nitrogen) to remove air and moisture.
- **Charging Reactants:** Charge the reactor with the anhydrous alkali metal fluoride catalyst and the aprotic solvent.
- **Sealing and Purging:** Seal the reactor and perform several vacuum/inert gas purge cycles to ensure an inert atmosphere.
- **Heating:** Heat the reactor contents to the desired reaction temperature (typically 50-100°C) with constant stirring.
- **HFP Feed:** Introduce the gaseous HFP monomer into the reactor at a controlled rate. The pressure inside the reactor will increase. Maintain the reaction temperature and monitor the pressure. The reaction is exothermic, so cooling may be required.
- **Reaction Monitoring:** The reaction proceeds as HFP is consumed, which can be monitored by the drop in pressure. Continue feeding HFP until the desired amount has been added.
- **Reaction Completion:** After the HFP feed is complete, allow the reaction to continue under constant stirring for a specified period to ensure full conversion.

- **Product Isolation:** Cool the reactor to room temperature. Carefully vent any unreacted HFP. The crude product mixture consists of HFP oligomers, solvent, and the solid catalyst.
- **Purification:**
 - Separate the liquid product from the solid catalyst via filtration.
 - Isolate the HFP trimers from the high-boiling solvent by fractional distillation.



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Caption: Experimental workflow for the synthesis of HFP trimers.

Safety, Handling, and Toxicology

As a compressed liquefied gas, HFP presents several hazards that demand strict adherence to safety protocols.

- **Inhalation Hazard:** HFP is harmful if inhaled.[4][15] Acute exposure can cause respiratory tract irritation, dizziness, and headache, while higher exposures can lead to more severe effects, including pulmonary edema.[7][15] All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][16]
- **Contact Hazard:** Direct contact with liquid HFP can cause frostbite due to rapid evaporation.[7][15]
- **Organ Toxicity:** The kidney is the principal target organ in repeated exposure studies.[8] May cause damage to kidneys through prolonged or repeated inhalation.[4]
- **Pressurized Container:** Cylinders contain gas under pressure and may explode if heated.[4] They must be stored away from heat and direct sunlight and secured to prevent falling.[15][17]

Personal Protective Equipment (PPE):

- **Eye Protection:** Chemical safety goggles are mandatory.[7][16]
- **Skin Protection:** Insulated or chemical-resistant gloves and protective clothing should be worn to prevent skin contact.[4][7]
- **Respiratory Protection:** If engineering controls are insufficient, a NIOSH-approved respirator is required.[16]

Environmental Fate: Any HFP released into the environment will primarily partition to the air.[8] It is broken down in the atmosphere by hydroxyl radicals with a half-life of approximately 3.5 days.[8] HFP does not deplete the stratospheric ozone layer.[8]

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